TCO-PEG3-Oxyamine: A Technical Guide for Advanced Bioconjugation
TCO-PEG3-Oxyamine: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-oxyamine is a heterobifunctional crosslinker integral to the field of bioconjugation and chemical biology. Its unique architecture, featuring a strained trans-cyclooctene (TCO) group and a reactive oxyamine moiety, enables highly efficient and orthogonal labeling and conjugation of biomolecules. The two reactive ends are separated by a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and minimizes steric hindrance.[1][2] This guide provides an in-depth overview of TCO-PEG3-oxyamine, including its chemical properties, reaction kinetics, detailed experimental protocols, and key applications in areas such as antibody-drug conjugate (ADC) development and targeted protein degradation with proteolysis-targeting chimeras (PROTACs).
Core Properties and Structure
TCO-PEG3-oxyamine possesses two key reactive functionalities:
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Trans-cyclooctene (TCO): This moiety reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3] This "click chemistry" reaction is known for its exceptionally fast kinetics and biocompatibility, proceeding rapidly in aqueous environments without the need for a copper catalyst.[3][4]
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Oxyamine (-ONH2): This group forms a stable oxime bond upon reaction with an aldehyde or ketone. This ligation is highly chemoselective and is frequently employed for the site-specific modification of biomolecules.
The PEG3 spacer is a short polyethylene glycol chain that imparts hydrophilicity to the linker, which can reduce aggregation of the conjugated biomolecules and improve their pharmacokinetic properties.
Chemical Structure and Properties
While slight variations exist among suppliers, a common structure for TCO-PEG3-oxyamine is presented below. It is crucial for researchers to refer to the specifications provided by their specific supplier.
| Property | Value | Source |
| Molecular Formula | C19H35N3O7 | |
| Molecular Weight | 417.50 g/mol | |
| Appearance | Colorless oil | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage | Store at -20°C, protected from light |
Reaction Kinetics
The orthogonal nature of TCO-PEG3-oxyamine stems from the distinct reactivity of its two functional ends. The kinetics of these reactions are a critical consideration for experimental design.
| Reaction | Partner | Second-Order Rate Constant (k₂) | Conditions |
| TCO-Tetrazine Ligation (iEDDA) | Tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water |
| Oxime Ligation | Aldehyde/Ketone | 0.01 - 10 M⁻¹s⁻¹ | Neutral pH, can be accelerated with catalysts like aniline |
Note: The rate of oxime ligation is highly dependent on pH and the presence of catalysts. Aniline and its derivatives can significantly increase the reaction rate.
Applications and Experimental Protocols
TCO-PEG3-oxyamine is a versatile tool for a range of bioconjugation applications, including the construction of ADCs, the development of PROTACs, and the preparation of advanced imaging agents.
Antibody-Drug Conjugation (ADC) Workflow
This workflow describes the orthogonal conjugation of a cytotoxic drug and a targeting antibody using TCO-PEG3-oxyamine. In this scenario, the antibody is functionalized with a tetrazine, and the drug is modified to contain an aldehyde.
Caption: Orthogonal ADC synthesis workflow.
1. Antibody Modification with Tetrazine:
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Materials: Targeting antibody, NHS-tetrazine, PBS (pH 8.0), desalting column.
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Procedure:
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Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.
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Add a 10-20 fold molar excess of NHS-tetrazine (dissolved in DMSO) to the antibody solution.
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Incubate the reaction for 1-2 hours at room temperature.
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Remove excess NHS-tetrazine using a desalting column equilibrated with PBS (pH 7.4).
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Characterize the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
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2. Drug Conjugation to TCO-PEG3-oxyamine:
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Materials: Aldehyde-modified drug, TCO-PEG3-oxyamine, anhydrous DMSO or DMF, aniline (optional catalyst).
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Procedure:
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Dissolve the aldehyde-modified drug and a 1.2-fold molar excess of TCO-PEG3-oxyamine in anhydrous DMSO or DMF.
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If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.
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Incubate the reaction for 2-4 hours at room temperature.
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Monitor the reaction progress by LC-MS.
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Purify the TCO-PEG3-Drug conjugate using reverse-phase HPLC.
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3. Final ADC Assembly:
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Materials: Tetrazine-modified antibody, TCO-PEG3-Drug conjugate, PBS (pH 7.4).
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Procedure:
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Combine the tetrazine-modified antibody with a 3-5 fold molar excess of the TCO-PEG3-Drug conjugate in PBS.
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Incubate the reaction for 30-60 minutes at room temperature.
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Purify the final ADC using size-exclusion chromatography (SEC) or protein A chromatography.
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Characterize the final ADC by SDS-PAGE, SEC, mass spectrometry, and determine the drug-to-antibody ratio (DAR).
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PROTAC Signaling Pathway
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. TCO-PEG3-oxyamine can serve as a versatile linker in the modular synthesis of PROTACs.
Caption: PROTAC mechanism of action.
This protocol outlines the synthesis of a PROTAC where a POI-binding moiety is functionalized with a tetrazine and an E3 ligase ligand is functionalized with an aldehyde.
1. Synthesis of Tetrazine-functionalized POI Ligand:
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Follow standard chemical synthesis protocols to introduce a tetrazine group onto the POI-binding molecule, often via an NHS ester coupling to an available amine. Purify by HPLC.
2. Synthesis of Aldehyde-functionalized E3 Ligase Ligand:
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Synthetically modify the E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN or a VHL ligand) to incorporate an aldehyde group. Purify by HPLC.
3. Two-Step, One-Pot PROTAC Assembly:
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Materials: Aldehyde-functionalized E3 ligase ligand, TCO-PEG3-oxyamine, Tetrazine-functionalized POI ligand, suitable anhydrous solvent (e.g., DMF).
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Procedure:
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In an anhydrous solvent, react the aldehyde-functionalized E3 ligase ligand with a slight molar excess (1.1 equivalents) of TCO-PEG3-oxyamine.
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Monitor the formation of the oxyamine-linked intermediate by LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
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To the same reaction vessel, add 1.0 equivalent (relative to the initial aldehyde component) of the tetrazine-functionalized POI ligand.
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Allow the iEDDA reaction to proceed for 30-60 minutes at room temperature.
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Monitor the formation of the final PROTAC product by LC-MS.
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Purify the final PROTAC by reverse-phase HPLC.
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Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR.
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Conclusion
TCO-PEG3-oxyamine is a powerful and versatile heterobifunctional linker that enables the efficient and orthogonal construction of complex biomolecular conjugates. Its well-defined and rapid reaction kinetics, coupled with the favorable properties imparted by the PEG spacer, make it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. The detailed protocols provided herein serve as a starting point for the implementation of TCO-PEG3-oxyamine in the synthesis of next-generation antibody-drug conjugates and proteolysis-targeting chimeras.
